[3-(3-Ethoxyphenyl)phenyl]methanamine
Description
[3-(3-Ethoxyphenyl)phenyl]methanamine is a secondary amine characterized by a biphenyl core with a methanamine (-CH2NH2) group attached to one phenyl ring and a 3-ethoxy substituent (-OCH2CH3) on the adjacent phenyl ring. This structure confers unique physicochemical properties, including moderate hydrophobicity (due to the ethoxy group) and basicity (from the amine).
Properties
IUPAC Name |
[3-(3-ethoxyphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-17-15-8-4-7-14(10-15)13-6-3-5-12(9-13)11-16/h3-10H,2,11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYBLWORSCVLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Ethoxyphenyl)phenyl]methanamine typically involves the following steps:
Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethoxy substituent is added to the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of [3-(3-Ethoxyphenyl)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Ethoxyphenyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
[3-(3-Ethoxyphenyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which [3-(3-Ethoxyphenyl)phenyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades relevant to the compound’s intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [3-(3-Ethoxyphenyl)phenyl]methanamine with key analogs, focusing on substituent effects, biological activity, and synthetic routes.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF3) : The trifluoromethyl group in (3-(trifluoromethyl)phenyl)methanamine enhances metabolic stability by reducing oxidative degradation . This contrasts with the ethoxy group in [3-(3-Ethoxyphenyl)phenyl]methanamine, which may increase solubility but could be susceptible to hydrolysis.
- Hydrophobic Substituents : Cyclohexylmethoxy (in ) and ethoxyethoxy groups (in ) improve membrane permeability, making these compounds suitable for targeting intracellular enzymes like kinases.
- Heterocyclic Moieties : Pyrazolyl () and furanyl () substituents enable π-π stacking interactions with biological targets, enhancing binding affinity.
Implications for [3-(3-Ethoxyphenyl)phenyl]methanamine :
- Lack of polar groups (e.g., carboxyl in ) might limit enzyme inhibition potency compared to SIRT2 inhibitors.
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